Cas no 631882-92-3 (7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrroledione derivative with potential applications in medicinal chemistry and drug development. Its structure features a chloro-substituted chromenopyrrole core, a morpholine-propyl side chain, and a propoxyphenyl group, which may confer selective binding properties to biological targets. The compound's rigid fused-ring system and functionalized side chains suggest utility as a scaffold for designing inhibitors or modulators of enzyme activity. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies. The presence of both electron-donating and electron-withdrawing groups may influence its pharmacokinetic profile, including solubility and metabolic stability.
7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
631882-92-3 structure
Product Name:7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS No:631882-92-3
MF:C27H29ClN2O5
MW:496.982566595078
CID:6355864
PubChem ID:4705170
Update Time:2025-08-05

7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • 7-chloro-2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • 7-chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
    • SR-01000909346
    • SR-01000909346-1
    • AKOS016116420
    • F1845-0024
    • Z359383058
    • AKOS001552869
    • 631882-92-3
    • Inchi: 1S/C27H29ClN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h3,5-8,16-17,24H,2,4,9-15H2,1H3
    • InChI Key: IRURSSPSLZVBLD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1=C(C(N(CCCN3CCOCC3)C1C1C=CC=C(C=1)OCCC)=O)O2)=O

Computed Properties

  • Exact Mass: 496.1764997g/mol
  • Monoisotopic Mass: 496.1764997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 813
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 68.3Ų

7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>

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Additional information on 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

Comprehensive Analysis of 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione (CAS No. 631882-92-3)

The compound 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione (CAS No. 631882-92-3) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a chromenopyrrole core with morpholine and propoxyphenyl substituents, making it a subject of interest in pharmaceutical and materials science research. The presence of a chloro group at the 7-position further enhances its reactivity, enabling diverse applications in drug discovery and functional material synthesis.

In recent years, researchers have focused on chromenopyrrole derivatives due to their potential bioactivity, particularly in targeting enzyme inhibition and cellular signaling pathways. The morpholin-4-yl moiety in this compound is noteworthy, as morpholine derivatives are frequently explored for their pharmacokinetic properties, including improved solubility and bioavailability. This aligns with the growing demand for drug-like molecules in the pharmaceutical industry, where ADME optimization (Absorption, Distribution, Metabolism, and Excretion) is a critical consideration.

The 3-propoxyphenyl group in CAS No. 631882-92-3 introduces additional steric and electronic effects, which can influence binding affinity in biological systems. Such structural features are often leveraged in the design of small-molecule inhibitors, a hot topic in oncology and neurodegenerative disease research. For instance, similar compounds have been investigated for their potential to modulate kinase activity or protein-protein interactions, addressing unmet medical needs in cancer therapy.

From a synthetic chemistry perspective, the preparation of 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione involves multi-step organic transformations, including Pd-catalyzed cross-coupling and cyclization reactions. These methods are widely discussed in academic and industrial settings, as they align with the push for green chemistry and atom-economical processes. Researchers are increasingly optimizing such protocols to reduce waste and improve yield, reflecting broader sustainability trends in chemical manufacturing.

The compound’s potential extends beyond therapeutics. Its chromenopyrrole-dione scaffold exhibits photophysical properties that could be harnessed in organic electronics, such as OLEDs (Organic Light-Emitting Diodes) or sensors. This versatility resonates with the surge in demand for functional materials in renewable energy and smart device applications. As industries seek alternatives to traditional inorganic materials, molecules like CAS No. 631882-92-3 offer promising avenues for innovation.

In summary, 7-chloro-2-3-(morpholin-4-yl)propyl-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione represents a compelling case study in the intersection of medicinal chemistry and materials science. Its structural complexity and functional diversity make it a valuable candidate for further exploration, whether in drug development or advanced material design. As research continues to uncover its full potential, this compound is poised to remain a focal point in scientific discourse.

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